molecular formula C15H26O B8460275 2-(Prop-2-en-1-yl)cyclododecan-1-one CAS No. 32539-89-2

2-(Prop-2-en-1-yl)cyclododecan-1-one

Cat. No. B8460275
CAS RN: 32539-89-2
M. Wt: 222.37 g/mol
InChI Key: FLURYORXWLRLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Prop-2-en-1-yl)cyclododecan-1-one is a useful research compound. Its molecular formula is C15H26O and its molecular weight is 222.37 g/mol. The purity is usually 95%.
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properties

CAS RN

32539-89-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-prop-2-enylcyclododecan-1-one

InChI

InChI=1S/C15H26O/c1-2-11-14-12-9-7-5-3-4-6-8-10-13-15(14)16/h2,14H,1,3-13H2

InChI Key

FLURYORXWLRLPF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCCCCCCCC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

22.0 g (100 mmole) of 2-allyl-cyclododecanone--Helv. Chim. Acta 54, 2889 (1971)--in admixture with 13.2 g (12.2 mmole) of thiophenol and 0.3 g of α,α'-azoisobutyronitrile were heated at 100° for 10 hours, an additional amount of 0.6 g of α,α'-azoisobutyronitrile being added over this period, portionwise, to the reaction mixture. After elimination of the excess of thiophenol and unreacted 2-allyl-cyclododecanone (2.25 g) by distillation (170°/0.05 Torr) the reaction mixture was diluted with 300 ml of trichloroethane and cooled to 0°. 90.4 g (475 mmole) of 40% peracetic acid were then progressively added to the above solution under good stirring (reaction temperature: 30°-40°). After addition of 7.5 g (53 mmole) of BF3.Et2O, the resulting mixture was further stirred for 10 days at 50°, 4 portions each of 11.3 g (60 mmole) of 40% peracetic acid being added thereto over this period. After cooling to 20°, the reaction mixture was poured onto crushed ice and then brought to pH 8 by the addition of 10% aqueous sodium hydroxide. After washing with a 10% solution of NaHSO3 in water, then with H2O, the organic phase was dried over Na2SO4 and evaporated. The obtained residue was finally purified by column chromatography (silicagel-eluent: 50/50 mixture of petrol ether and ethyl acetate) to afford 27.7 g (81% yield based on transformed 2-allyl-cyclododecanone) of the title compound (purity 90%).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
α,α'-azoisobutyronitrile
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
90.4 g
Type
reactant
Reaction Step Four
Quantity
7.5 g
Type
reactant
Reaction Step Five
Name
peracetic acid
Quantity
11.3 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

40 g (1 mole) of sodium hydroxide platelets, 182 g (1 mole) of cyclododecanone dissolved in 200 ml of toluene, and 10 g of tetrabutylammonium bromide are placed in a 500 ml three-necked flask provided with a stirrer, reflux cooler and dropping funnel. Over a period of one hour, 1 mole of allyl chloride is added dropwise, with stirring, at a reaction-mixture temperature of from 70° to 80° C. The reaction mixture is subsequently stirred for a further 5 hours at 80° C. and finally 200 ml of water are added and the phases are separated. The organic phase is then washed until neutral with a further 100 ml of water and subsequently distilled. After the low-boiling components have been drawn off, unreacted cyclododecanone is first distilled off. Finally, at 0.01 torr and from 82° to 84° C., the desired 2-(2-propenyl)-cyclododecanone is obtained as a colorless liquid in a yield of 149.8 g, corresponding to 67.5% of the theoretical yield.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four

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